molecular formula C10H8F3N3 B11881787 2-Methyl-6-(trifluoromethyl)quinazolin-4-amine

2-Methyl-6-(trifluoromethyl)quinazolin-4-amine

Cat. No.: B11881787
M. Wt: 227.19 g/mol
InChI Key: JUOHJCCKERHCAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)quinazolin-4-amine typically involves the condensation of 2-aminobenzonitrile with trifluoroacetic acid and subsequent cyclization. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which have been studied for their enhanced biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes involved in DNA replication and repair. It has been shown to inhibit the activity of certain kinases, leading to the disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylquinazoline-4-amine: Similar structure but lacks the methyl group at the 2-position.

    6-Iodo-2-(trifluoromethyl)quinazolin-4-amine: Contains an iodine atom, which can significantly alter its biological activity.

    4-(4-Bromo-2-fluorophenylamino)-6-methoxyquinazoline-7-ol: A more complex derivative with additional functional groups.

Uniqueness

2-Methyl-6-(trifluoromethyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)quinazolin-4-amine

InChI

InChI=1S/C10H8F3N3/c1-5-15-8-3-2-6(10(11,12)13)4-7(8)9(14)16-5/h2-4H,1H3,(H2,14,15,16)

InChI Key

JUOHJCCKERHCAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=N1)N

Origin of Product

United States

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